1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea
Description
1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a difluorocyclohexyl group, a methoxy group, and a methylphenyl group, which contribute to its unique chemical properties.
Properties
IUPAC Name |
1-[1-(4,4-difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2/c1-11-5-4-6-14(23-3)15(11)21-16(22)20-12(2)13-7-9-17(18,19)10-8-13/h4-6,12-13H,7-10H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCRQLHTCKKBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)NC(=O)NC(C)C2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea typically involves multiple steps, starting with the preparation of the difluorocyclohexyl intermediate. This intermediate is then reacted with an appropriate isocyanate to form the urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity, while the methoxy and methylphenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(4-Fluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea
- 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-hydroxy-6-methylphenyl)urea
- 1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-ethylphenyl)urea
Uniqueness
1-[1-(4,4-Difluorocyclohexyl)ethyl]-3-(2-methoxy-6-methylphenyl)urea is unique due to the presence of both difluorocyclohexyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specific biological activities, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
